molecular formula C15H22N2O2 B12435015 Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate CAS No. 771583-44-9

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate

Cat. No.: B12435015
CAS No.: 771583-44-9
M. Wt: 262.35 g/mol
InChI Key: WBYVPWGQUZNKON-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are typically mild and functional group tolerant .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted piperidine derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are investigated for their potential pharmacological activities, including their use as inhibitors for specific enzymes and receptors . In the industry, these compounds are used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Biological Activity

Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an ethyl ester group, and an aminomethyl substituent on the phenyl ring, contributing to its unique pharmacological profile. The compound has a molecular formula of C16H22N2O2C_{16}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth .
  • Neuropharmacological Effects : The structural features of the compound suggest potential interactions with neurotransmitter systems, which could be explored for neuroprotective or psychoactive effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperidine ring.
  • Introduction of the aminomethyl group onto the phenyl ring.
  • Esterification to yield the final product.

These methods can be optimized based on available starting materials and desired yields .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibitory effects on cancer cell lines
NeuropharmacologicalPotential interactions with neurotransmitter systems

Case Study: Anticancer Activity

A study investigating the anticancer properties of related compounds demonstrated that modifications to the piperidine structure significantly influenced their inhibitory activity against cancer cell lines. For instance, compounds with specific substituents exhibited IC50 values ranging from 1.6 µM to 10 µM against various cancer types, indicating that this compound may have similar or enhanced activity depending on its structural variations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Variations in substituents on the piperidine ring or phenyl group can lead to significant changes in potency and selectivity towards biological targets. For example, substituents that enhance lipophilicity have been associated with improved cellular uptake and bioavailability .

Properties

CAS No.

771583-44-9

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-11,16H2,1H3

InChI Key

WBYVPWGQUZNKON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

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